molecular formula C8H6FNO2 B2923471 6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one CAS No. 959085-39-3

6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one

Cat. No.: B2923471
CAS No.: 959085-39-3
M. Wt: 167.139
InChI Key: GHBAJXNPNPVRNC-UHFFFAOYSA-N
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Description

6-Fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is an oxindole derivative characterized by a fluorine atom at the 6-position of the indole ring and a hydroxyl group at the 3-position. This compound belongs to a class of 2,3-dihydro-1H-indol-2-one (dioxindole) derivatives, which are recognized for their structural versatility and bioactivity. The fluorine substituent enhances metabolic stability and influences electronic properties, while the hydroxyl group at the 3-position enables hydrogen bonding and derivatization opportunities.

Properties

IUPAC Name

6-fluoro-3-hydroxy-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3,7,11H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBAJXNPNPVRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one typically involves the fluorination of an indole precursor followed by hydroxylation. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The hydroxylation step can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a fluorinated indole derivative with diverse applications in scientific research. Indole derivatives, which this compound is a part of, are known for their diverse biological activities and are widely used in medicinal chemistry. The uniqueness of 6-Fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one lies in the presence of both a fluorine atom and a hydroxyl group, enhancing its chemical reactivity and potential biological activities, making it valuable for various applications in research and industry.

Scientific Research Applications

  • Chemistry 6-Fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one serves as a building block for synthesizing more complex molecules.
  • Biology It is studied for its potential as an enzyme inhibitor or receptor ligand.
  • Medicine The compound is investigated for potential therapeutic effects, including anticancer and antiviral activities.
  • Industry It is utilized in the development of new materials and pharmaceuticals.

Preparation Methods
The synthesis of 6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one typically involves the fluorination of an indole precursor followed by hydroxylation.

  • Synthetic Routes and Reaction Conditions A common method involves using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The hydroxylation step can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
  • Industrial Production Methods Industrial production may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Reactions

  • Oxidation The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or quinones. Common reagents for this process include hydrogen peroxide and m-CPBA.
  • Reduction The compound can be reduced to form 6-fluoro-2,3-dihydro-1H-indol-2-one, with sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution The fluorine atom can be substituted with other functional groups under appropriate conditions, using nucleophiles such as amines or thiols.

Comparison with Similar Compounds

CompoundKey Differences
6-FluoroindoleLacks the hydroxyl group, leading to different chemical properties
3-HydroxyindoleLacks the fluorine atom, affecting its biological activity
2,3-Dihydro-1H-indol-2-oneLacks both the fluorine and hydroxyl groups, making it less reactive

Mechanism of Action

The mechanism of action of 6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interaction .

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Substituents Key Features References
7-Fluoro-1,3-dihydro-2H-indol-2-one F at 7-position Similar fluorinated oxindole; positional isomer with distinct electronic effects.
3-Acetoxy-5-bromo-2,3-dihydro-1H-indol-2-one Br at 5-position, 3-acetoxy Enhanced lipophilicity; antihypoxic activity reported.
(3Z)-1-[(4-Fluorophenyl)methyl]-3-({[4-(prop-2-yn-1-yloxy)phenyl]amino}methylidene)-2,3-dihydro-1H-indol-2-one 4-Fluorophenylmethyl, propargyl ether HCV p7 channel inhibitor; extended conjugation for target binding.
5-(Pentafluoro-λ⁶-sulfanyl)-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one SF₅ at 5-position, isopropylidene Unique sulfur pentafluoride group for enhanced binding and stability.
(3Z)-3-[(3,5-Dimethyl-1H-pyrrol-2-yl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-indol-2-one Pyrrolylmethylidene, dimethoxy Dual HIV-1 RT inhibitor; planar structure for intercalation.
4,7-Dibromo-6-fluoro-2,3-dihydro-1H-indol-2-one F at 6-position, Br at 4/7 Increased steric bulk; potential halogen bonding in target interactions.

Spectroscopic Data Highlights

  • 7-Fluorooxindole (): ¹H NMR (DMSO-d6) δ 10.3 (s, NH), 6.8–7.1 (m, aromatic H). Distinct from 6-fluoro isomer due to altered aromatic coupling patterns .
  • Propargyl ether derivative (): HRMS [M+H]⁺ calcd 365.0742; observed 365.0738, confirming molecular integrity .
  • Pentafluorosulfanyl derivative (): IR νmax 1694 cm⁻¹ (C=O), 813 cm⁻¹ (S=O), confirming functional groups .

Biological Activity

6-Fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one (CAS Number: 959085-39-3) is a fluorinated indole derivative recognized for its diverse biological activities. Indole derivatives are prominent in medicinal chemistry due to their ability to interact with various biological targets, leading to significant therapeutic effects. This article reviews the biological activity of this compound, summarizing its mechanisms, applications, and relevant research findings.

6-Fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one features a unique combination of a fluorine atom and a hydroxyl group, enhancing its chemical reactivity and potential biological activities. The molecular formula is C8H6FNO2C_8H_6FNO_2 with a molecular weight of 167.139 g/mol.

The biological activity of 6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is largely attributed to its interaction with various receptors and enzymes:

  • Receptor Binding : This compound has been shown to bind with high affinity to multiple receptors, potentially influencing signaling pathways that regulate cell growth and apoptosis.
  • Enzyme Inhibition : It may act as an enzyme inhibitor, affecting metabolic pathways critical for cellular function.

Anticancer Activity

Research indicates that 6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one exhibits promising anticancer properties. A study highlighted its moderate activity against human colorectal cancer cells (HCT-116), with minimal growth inhibition observed in normal cell lines. This selectivity suggests potential as a chemotherapeutic agent with reduced toxicity to normal tissues .

Compound Cell Line IC50 (µM) Effect
6-Fluoro...HCT-11620Moderate inhibition
ControlNormal Cells>100Minimal inhibition

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated using the Agar-diffusion method. The results indicated significant zones of inhibition against various bacterial strains, suggesting its potential as an antibacterial agent.

Bacterial Strain Zone of Inhibition (mm) MIC (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275

Case Studies

A cross-sectional study conducted on the synthesis and biological evaluation of related indole derivatives demonstrated that compounds similar to 6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one exhibited varying degrees of anticancer activity. The study employed molecular modeling to predict interactions with target proteins involved in cancer progression .

Another significant research effort focused on the synthesis of novel indole derivatives, including this compound, which were assessed for their anticancer and antibacterial activities. The findings indicated that modifications in the indole structure could enhance biological efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves acid-catalyzed cyclization or condensation reactions. For example, indole derivatives can be synthesized using p-toluenesulfonic acid (p-TSA) as a catalyst under reflux conditions, which facilitates efficient ring closure and functionalization . Fluorination at the 6-position may require selective electrophilic substitution or directed ortho-metallation strategies. Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) is critical to minimize side reactions like over-oxidation or dehalogenation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity.

Q. How is the structural confirmation of 6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one achieved experimentally?

  • Methodological Answer :

  • Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the hydroxy group (δ ~5–6 ppm, broad singlet) and fluorine-induced deshielding in aromatic protons. IR spectroscopy identifies carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (O–H, ~3200 cm1^{-1}) stretches .
  • X-ray crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, particularly the lactam ring geometry and fluorine substitution pattern .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ at m/z 196.0521 for C8_8H6_6FNO2_2).

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of 6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one?

  • Methodological Answer :

  • Computational setup : Use Gaussian-03 with B3LYP/6-31G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Fukui indices. These predict nucleophilic/electrophilic sites (e.g., hydroxy group as a H-bond donor, fluorine as an electron-withdrawing group) .
  • Reactivity analysis : Global descriptors (electronegativity, chemical hardness) derived from HOMO-LUMO energies correlate with stability against oxidation. For example, a low LUMO energy (~-1.5 eV) suggests susceptibility to nucleophilic attack at the carbonyl group.

Q. How should researchers address contradictions in reported biological activities of structurally similar indol-2-ones?

  • Methodological Answer :

  • Assay standardization : Variability in antimicrobial or enzyme inhibition data may arise from differences in bacterial strains (e.g., E. coli vs. S. aureus), incubation times, or solvent carriers (DMSO vs. aqueous buffers). Replicate experiments under controlled conditions (e.g., CLSI guidelines) are essential .
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., 6-fluoro vs. 5-chloro analogs) using molecular docking (e.g., MOE software) to identify binding affinity variations at target sites like bacterial gyrase or fungal lanosterol demethylase .

Q. What experimental strategies optimize the crystallization of 6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one for X-ray studies?

  • Methodological Answer :

  • Solvent selection : Slow evaporation from polar aprotic solvents (e.g., DMSO/acetonitrile mixtures) promotes single-crystal growth. Avoid protic solvents that may disrupt hydrogen bonding.
  • SHELX refinement : Use SHELXL for high-resolution data to resolve disorder in the hydroxy group or fluorine position. Twinning tests (e.g., Rint_{int} > 0.05) ensure data quality .

Q. How do fluorine substituents influence the spectroscopic and reactivity profiles of indol-2-ones compared to non-fluorinated analogs?

  • Methodological Answer :

  • NMR shifts : Fluorine at C6 induces upfield shifts in adjacent protons (C5 and C7) due to electronegativity. 19^{19}F NMR (δ ~-110 ppm) confirms substitution.
  • Reactivity : Fluorine reduces electron density in the aromatic ring, slowing electrophilic substitution but enhancing oxidative stability. Comparative TGA/DSC studies show higher decomposition temperatures (~250°C) for fluorinated derivatives .

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